4-Fluoro-2-(furan-2-yl)benzaldehyde
Description
4-Fluoro-2-(furan-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with a fluorine atom at position 4 and a furan-2-yl group at position 2. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 192.17 g/mol. The compound is of interest in pharmaceutical and materials science due to its reactive aldehyde group and the electronic effects imparted by the fluorine and heteroaromatic furan substituents.
Properties
Molecular Formula |
C11H7FO2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
4-fluoro-2-(furan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-9-4-3-8(7-13)10(6-9)11-2-1-5-14-11/h1-7H |
InChI Key |
FJDBLPHTECJIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Electronic Effects : The trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, making the aldehyde more electrophilic compared to the furan-substituted analogue. This enhances reactivity in nucleophilic addition reactions .
- Solubility: The furan-2-yl group in this compound introduces polarity via its oxygen atom, improving solubility in polar solvents like ethanol or DMSO. In contrast, CF₃ and naphthyl substituents increase hydrophobicity .
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